6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzyl chloride with 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cell lines. The compound has shown potential in inhibiting the growth of various cancer cells.
Antimicrobial Agents: The compound exhibits antimicrobial properties and has been evaluated for its effectiveness against different bacterial and fungal strains.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions involving triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. In cancer cells, it is believed to induce apoptosis through the mitochondrial pathway . This involves the activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. The compound may also inhibit key enzymes or receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core and have been studied for their biological activities.
Thiazolo[4,5-b]pyridines:
Uniqueness
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chlorobenzyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-14-9-5-4-6-12(14)10-22-11-19-16-15(17(22)24)20-21-23(16)13-7-2-1-3-8-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWCYYDKXVWOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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